1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine
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Overview
Description
1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
1H-pyrazole: A basic pyrazole structure known for its biological activities.
3,3-dimethylbutan-2-amine: A simpler amine derivative used in organic synthesis.
Uniqueness
1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine is unique due to its combination of imidazole and pyrazole rings, along with a complex side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5/c1-25(2,3)23(17-30-14-13-26-18-30)27-15-22-16-28-29-24(22)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14,16,18,23,27H,15,17H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEFBIZFDJSTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CN=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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